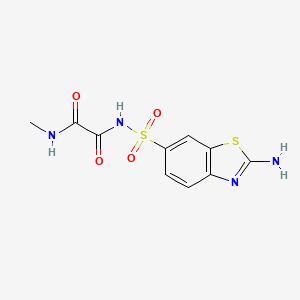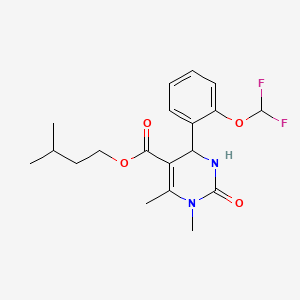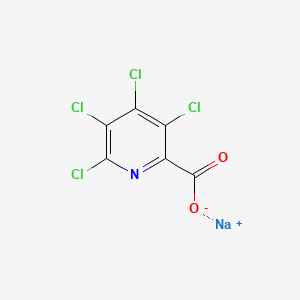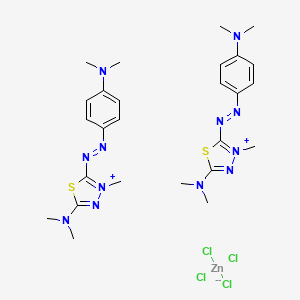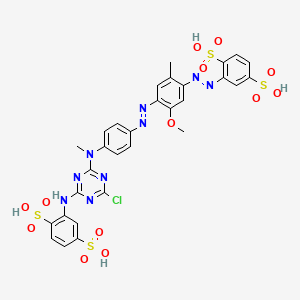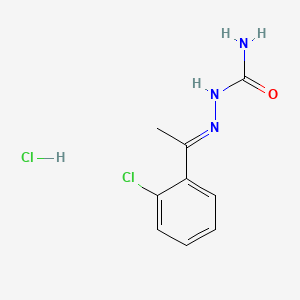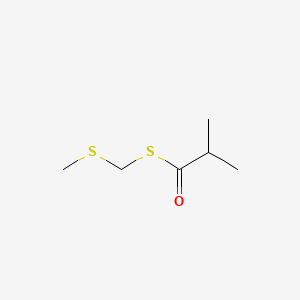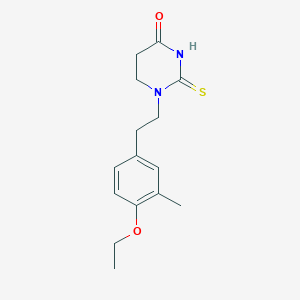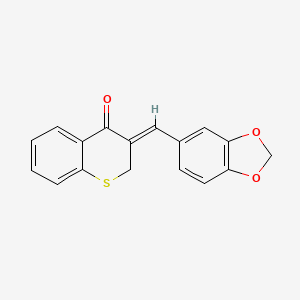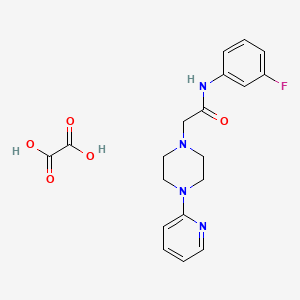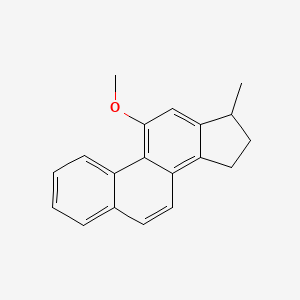
16,17-Dihydro-11-methoxy-17-methyl-15H-cyclopenta(a)phenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16,17-Dihydro-11-methoxy-17-methyl-15H-cyclopenta(a)phenanthrene is a complex organic compound with a unique structure that includes a cyclopenta[a]phenanthrene core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 16,17-Dihydro-11-methoxy-17-methyl-15H-cyclopenta(a)phenanthrene typically starts with 15,16-dihydro-11-methoxycyclopenta[a]phenanthren-17-one. The isomeric 15- and 16-keto analogues are synthesized along with all three isomeric secondary alcohols, the trans-16,17-diol, and a number of other derivatives . The reaction conditions often involve specific reagents and catalysts to ensure the desired transformations.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for scaling up. The process would likely involve optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
16,17-Dihydro-11-methoxy-17-methyl-15H-cyclopenta(a)phenanthrene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include various isomeric analogues, secondary alcohols, and diols. These products are often intermediates in further synthetic processes or are studied for their unique properties .
Aplicaciones Científicas De Investigación
16,17-Dihydro-11-methoxy-17-methyl-15H-cyclopenta(a)phenanthrene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects on living organisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Mecanismo De Acción
The mechanism by which 16,17-Dihydro-11-methoxy-17-methyl-15H-cyclopenta(a)phenanthrene exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used. The exact molecular targets and pathways are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
- 15,16-Dihydro-11-methoxycyclopenta[a]phenanthren-17-one
- 17-Methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene
- 16,17-Dihydro-3-methoxy-17-methyl-15H-cyclopenta(a)phenanthrene
Uniqueness
16,17-Dihydro-11-methoxy-17-methyl-15H-cyclopenta(a)phenanthrene is unique due to its specific structural features and the resulting chemical properties.
Propiedades
Número CAS |
5831-18-5 |
|---|---|
Fórmula molecular |
C19H18O |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
11-methoxy-17-methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C19H18O/c1-12-7-9-15-16-10-8-13-5-3-4-6-14(13)19(16)18(20-2)11-17(12)15/h3-6,8,10-12H,7,9H2,1-2H3 |
Clave InChI |
KJYYYLVJWLOSFR-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2=C3C=CC4=CC=CC=C4C3=C(C=C12)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


